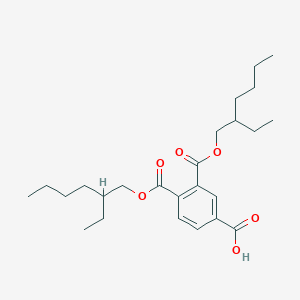

3,4-bis(2-ethylhexoxycarbonyl)benzoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The process involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions:

Transesterification: Alcohols such as methanol or ethanol can be used to replace the 2-ethylhexyl groups with other alkyl groups.

Major Products:

Hydrolysis: Trimellitic acid and 2-ethylhexanol.

Transesterification: New esters with different alkyl groups.

Applications De Recherche Scientifique

1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester has various applications in scientific research and industry:

Mécanisme D'action

The primary mechanism of action of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have specific molecular targets or pathways as it functions mainly through physical interactions with the polymer matrix .

Comparaison Avec Des Composés Similaires

Bis(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar applications but different chemical structure.

Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar properties and applications.

Uniqueness: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is unique due to its higher molecular weight and better thermal stability compared to other plasticizers like DEHP and DEHT. This makes it particularly suitable for applications requiring high-temperature resistance and long-term durability .

Activité Biologique

3,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is an organic compound recognized for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and includes two 2-ethylhexyl ester groups attached to a benzoic acid core. Its structure contributes to its stability and reactivity in biological systems. The compound is synthesized through the esterification of 2,4-dicarboxybenzoic acid with 2-ethylhexanol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions in organic solvents such as toluene or xylene.

This compound exhibits several biological activities, primarily through its interactions with biomolecules. Its mechanism of action can be summarized as follows:

- Catalytic Activity : The compound acts as a catalyst in various organic reactions, facilitating biochemical transformations.

- Reagent Functionality : It serves as a reagent in biochemistry experiments, aiding in the synthesis of more complex organic molecules .

Biological Activity

Research indicates that this compound has potential applications in various biological contexts:

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens. This property is critical in developing new antimicrobial agents.

- Drug Delivery Systems : The compound's unique structure allows it to be explored as a potential carrier for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of the compound against common bacterial strains.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant antibacterial activity against E. coli and S. aureus, indicating its potential as an antimicrobial agent.

-

Drug Delivery Research :

- Objective : To explore the use of this compound in drug formulations.

- Methodology : Formulation of nanoparticles using the compound for encapsulating therapeutic drugs.

- Results : Enhanced drug release profiles were observed, suggesting improved bioavailability compared to conventional formulations .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethylhexyl benzoate | Simple ester derivative | Limited antimicrobial activity |

| 2,4-Dicarboxybenzoic acid | Parent compound without ester groups | Low solubility in biological systems |

| This compound | Two ester groups enhancing solubility | Significant antimicrobial and drug delivery potential |

Propriétés

IUPAC Name |

3,4-bis(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)21-14-13-20(23(26)27)15-22(21)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGGJHWAFDJNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334192 | |

| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-09-7 | |

| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester used in the development of the DEHP aptasensor?

A1: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester was used to functionalize silica-coated silver nanoparticles, which acted as the SERS signal provider in the aptasensor []. This functionalization aimed to increase the affinity of the SERS silica particles to the DEHP aptamer. This enhanced affinity creates a competitive binding scenario in the presence of DEHP, allowing for the detection of the target molecule.

Q2: How does the presence of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester on the SERS silica particles contribute to the detection of DEHP?

A2: In the absence of DEHP, the SERS silica particles, functionalized with 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester, bind to the DEHP aptamer immobilized on magnetic particles. When DEHP is present in the sample, it competes with the SERS silica particles for binding to the aptamer. This competition results in the release of free SERS silica particles into the supernatant. The concentration of DEHP in the sample can then be quantitatively determined by measuring the SERS signal of these free particles after magnetic separation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.